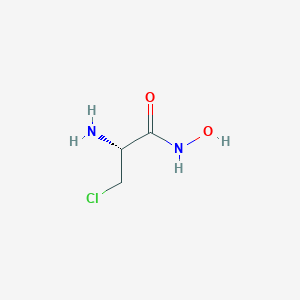
(R)-2-Amino-3-(4-hidroxifenil)-2-metilpropanoico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid is a chiral amino acid derivative with significant importance in various scientific fields. This compound is characterized by the presence of an amino group, a hydroxyl-substituted phenyl ring, and a methyl group attached to the alpha carbon. Its unique structure makes it a valuable molecule for research and industrial applications.
Aplicaciones Científicas De Investigación
®-2-Amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid has diverse applications in scientific research:
Chemistry: Used as a chiral building block for the synthesis of complex molecules.
Biology: Studied for its role in enzyme-substrate interactions and protein synthesis.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
Target of Action
The primary target of ®-2-Amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD is a crucial protein for therapeutic and agrochemical research . In animals, HPPD plays a significant role in the catabolism of tyrosine, while in plants, it operates in the cascade of photosynthesis .
Mode of Action
The compound interacts with its target, HPPD, in a way that inhibits the enzyme’s function . It is suggested that π–π* stacking interactions could be important for the activity of this compound .
Biochemical Pathways
The compound is likely involved in the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds . These pathways are crucial for the production of a variety of chemical compounds, including aromatic alcohols, phenols, and ethers .
Result of Action
Some derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown promising anticancer and antioxidant activities . They were able to reduce cell viability and suppress cell migration in vitro .
Action Environment
The action, efficacy, and stability of ®-2-Amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid can be influenced by various environmental factors. For instance, the compound’s biosynthesis through microbial hydroxylation can be affected by factors such as the chromogenic reagent kind, absorbance wavelength, pH of chromogenic reagent solution, reaction temperature, and chromogenic reagent concentration .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid can be achieved through several methods. One common approach involves the asymmetric synthesis using chiral catalysts or auxiliaries to ensure the desired stereochemistry. For example, the use of chiral auxiliaries such as ®-2-phenylglycinol can facilitate the enantioselective synthesis of this compound .
Industrial Production Methods
Industrial production of ®-2-Amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid often involves biocatalytic processes due to their high selectivity and environmentally friendly nature. Microbial fermentation using genetically engineered strains can produce this compound with high enantiomeric purity .
Análisis De Reacciones Químicas
Types of Reactions
®-2-Amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine or chlorine.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Nitro or halogen-substituted phenyl derivatives.
Comparación Con Compuestos Similares
Similar Compounds
L-tyrosine: Similar structure but lacks the methyl group on the alpha carbon.
L-DOPA: Contains an additional hydroxyl group on the phenyl ring.
Phenylalanine: Lacks the hydroxyl group on the phenyl ring.
Uniqueness
®-2-Amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid is unique due to its specific stereochemistry and the presence of both hydroxyl and methyl groups, which confer distinct chemical and biological properties compared to its analogs .
Propiedades
IUPAC Name |
(2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-10(11,9(13)14)6-7-2-4-8(12)5-3-7/h2-5,12H,6,11H2,1H3,(H,13,14)/t10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTGHBARYWONDQ-SNVBAGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)O)(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CC1=CC=C(C=C1)O)(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
672-86-6 |
Source


|
| Record name | Metirosine, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000672866 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | METYROSINE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7510J153OT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(S)-2-Amino-3-(benzo[b]thiophen-3-yl)propanoic acid](/img/structure/B555701.png)


